5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

regioisomer CB1 receptor structure-activity relationship

Procure 5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-55-2) with ≥98% purity for systematic SAR exploration. This 1,2-dihydro-2-oxo-pyridine-3-carboxamide is distinguished by its 5-chloro substitution and meta-trifluoromethylbenzyl group—a regiochemical and substituent combination absent from published B-series ligands. Use it to generate first-in-class CB1/CB2 affinity, functional activity, and FAAH/ABHD12 selectivity data for the 5-Cl vector, and to benchmark metabolic stability against para-CF₃ and polyhalogenated analogs. Multi-source availability ensures supply chain resilience.

Molecular Formula C14H10ClF3N2O2
Molecular Weight 330.69 g/mol
CAS No. 338977-55-2
Cat. No. B3036121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
CAS338977-55-2
Molecular FormulaC14H10ClF3N2O2
Molecular Weight330.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)N)Cl
InChIInChI=1S/C14H10ClF3N2O2/c15-10-5-11(12(19)21)13(22)20(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H2,19,21)
InChIKeyQHDMVDSFYNGRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-55-2): Core Scaffold Identity and Procurement Baseline


5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-55-2) is a synthetic, small-molecule 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivative bearing a 5-chloro substituent on the pyridinone ring and an N1-(3-trifluoromethyl)benzyl moiety. It possesses a molecular formula of C₁₄H₁₀ClF₃N₂O₂, a molecular weight of 330.69 g·mol⁻¹, and a predicted pKa of 13.63 ± 0.20 . The primary carboxamide group at the 3-position distinguishes it from N-substituted analogs and defines its hydrogen-bond donor/acceptor capacity. Within the broader class of 1,2-dihydro-2-oxo-pyridine-3-carboxamides, compounds of this structural type have demonstrated polypharmacological profiles at cannabinoid receptors (CB1R, CB2R) and endocannabinoid-system enzymes such as FAAH, with reported Ki values in the low nanomolar range [1]. The target compound is commercially available from multiple suppliers at ≥98% purity (e.g., Leyan product #1667529) and from AK Scientific at 95% purity, establishing a multi-source procurement baseline that is not uniformly available for all close structural analogs .

Why 5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 1,2-dihydro-2-oxo-pyridine-3-carboxamide series, even subtle structural modifications produce divergent pharmacological signatures. The regioisomeric position of the trifluoromethyl group on the N1-benzyl ring (meta vs. para) alters the spatial orientation of the lipophilic CF₃ substituent relative to the pyridinone core, which has been shown in CB1/CB2 polypharmacology studies to affect both receptor binding affinity and functional activity (agonist vs. inverse agonist profiles) [1]. Likewise, the presence of a free primary carboxamide at the 3-position, versus an N-aryl-substituted secondary or tertiary amide, fundamentally changes hydrogen-bonding capacity, molecular weight (from ~331 to ~475 Da), and cLogP — all parameters that affect target engagement, solubility, and permeability [2]. The Cl substitution pattern on the benzyl ring further modulates electron density and steric bulk. These structural distinctions map onto differential behavior in biological assays, meaning that substitution of one analog for another within a screening cascade or SAR program without explicit comparative bridging data can confound structure-activity conclusions and lead to erroneous hit triage decisions [1][2].

Quantitative Differentiation Evidence: 5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: Meta-CF₃ (338977-55-2) vs. Para-CF₃ (242797-20-2) Benzyl Substitution

The target compound carries the trifluoromethyl group at the meta position of the N1-benzyl ring, whereas CAS 242797-20-2 carries the CF₃ group at the para position. In 1,2-dihydro-2-oxo-pyridine-3-carboxamide series reported by Chicca et al. (2018), benzyl substitution regioisomerism was a critical determinant of cannabinoid receptor subtype selectivity: compounds with meta-substituted benzyl groups exhibited differential CB1R versus CB2R affinity and functional activity profiles compared to their para-substituted counterparts [1]. Within that series, the reference compound B3 (bearing a 4-substituted benzyl group with a distinct substituent pattern) showed Ki = 23.1 nM at CB1R (partial agonist) and Ki = 6.9 nM at CB2R (inverse agonist). Although direct head-to-head binding data for 338977-55-2 versus 242797-20-2 are not publicly available, the documented sensitivity of CB receptor pharmacology to CF₃ regioisomerism establishes a rational basis for non-interchangeability [1].

regioisomer CB1 receptor structure-activity relationship trifluoromethyl position

Physicochemical Differentiation: Primary Amide (338977-55-2) vs. N-Aryl Amide (338977-57-4) and Impact on Molecular Properties

The target compound (CAS 338977-55-2) bears a primary carboxamide (–CONH₂) at the pyridine 3-position, while its closest N-substituted analog, CAS 338977-57-4, introduces an N-[3-(trifluoromethyl)phenyl] substituent, converting the amide to a secondary anilide . This single-point modification produces a substantial increase in molecular weight (330.69 → 474.79 g·mol⁻¹), adds an additional CF₃ group and aromatic ring, and eliminates one hydrogen-bond donor . The primary amide of 338977-55-2 provides a hydrogen-bond donor that is absent in the N-aryl analog, a feature known to be critical for key interactions in the orthosteric binding pockets of Class A GPCRs, including cannabinoid receptors [1]. The lower molecular weight and lower lipophilicity (predicted) of 338977-55-2 also place it closer to conventional drug-like chemical space (Lipinski compliance) than the doubly trifluoromethylated analog 338977-57-4 .

hydrogen-bond donor molecular weight drug-likeness N-substitution

Benzyl Ring Halogenation: Unsubstituted Benzyl (338977-55-2) vs. 3-Chlorobenzyl (338977-64-3) and 2,6-Dichlorobenzyl (339024-02-1)

The target compound features an unsubstituted 3-trifluoromethylbenzyl group, whereas CAS 338977-64-3 adds a 3-chloro substituent on the benzyl ring (concurrently with N-[3-(trifluoromethyl)phenyl] amide substitution), and CAS 339024-02-1 incorporates a 2,6-dichlorobenzyl group . The introduction of additional chlorine atoms increases molecular weight from 330.69 to 441.23 (338977-64-3) and 475.67 (339024-02-1) g·mol⁻¹, and raises lipophilicity, which can influence non-specific protein binding and metabolic clearance [1]. The 2,6-dichloro substitution pattern in 339024-02-1 introduces significant steric hindrance around the N1-benzyl attachment point, potentially restricting the conformational freedom of the benzyl group relative to the pyridinone core — a factor that may alter target binding kinetics and selectivity profiles compared to the sterically less encumbered 338977-55-2 .

halogen substitution lipophilicity steric bulk metabolic stability

Class-Level Pharmacological Benchmark: 1,2-Dihydro-2-oxo-pyridine-3-carboxamide Scaffold Activity at Cannabinoid Receptors

The 1,2-dihydro-2-oxo-pyridine-3-carboxamide scaffold has been systematically characterized for polypharmacology within the endocannabinoid system. In the study by Chicca et al. (2018), compound B3 (a 4-substituted, 5-unsubstituted analog within the same chemotype) demonstrated CB1R Ki = 23.1 nM (partial agonist) and CB2R Ki = 6.9 nM (inverse agonist), with additional FAAH inhibitory activity (IC₅₀ = 70 nM) and ABHD12 inhibition (IC₅₀ = 2.5 μM) [1]. Compound B1 (a 4-substituted variant) showed CB1R Ki = 304 nM and CB2R Ki = 3.1 nM [2]. The 5-chloro substitution present in 338977-55-2 is absent from the published B-series compounds, and its electronic and steric effects on receptor pharmacology remain uncharacterized in the public domain. However, the established sensitivity of this scaffold to substituent effects at positions 4 and 5 of the pyridinone ring provides a class-level expectation that 338977-55-2 would exhibit its own distinct pharmacological fingerprint [1].

cannabinoid receptor CB1 CB2 FAAH polypharmacology

Supplier Availability and Purity Grade: Multi-Source Procurement Advantage of 338977-55-2 vs. Single-Source Analogs

The target compound is stocked by at least three independent suppliers: Leyan (≥98% purity, product #1667529), ChemicalBook-listed vendors, and Chem960, with pricing available for quantities from 1 mg to 50 mg in the Leyan catalog . In contrast, the para-CF₃ regioisomer (CAS 242797-20-2) is listed by CymitQuimica as a discontinued product, limiting its availability for sustained research programs . The N-aryl analog (CAS 338977-57-4) is available from AKSci at 95% purity, while the 2,6-dichlorobenzyl analog (CAS 339024-02-1) is available from AKSci at 95% purity — each from a more limited supplier base than 338977-55-2 . Multi-source availability reduces procurement risk, enables competitive pricing, and provides greater assurance of supply continuity for longitudinal studies .

commercial availability purity procurement supply chain

Recommended Application Scenarios for 5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-55-2)


Cannabinoid Receptor SAR Probe: Exploring 5-Chloro Substitution Effects on CB1/CB2 Polypharmacology

Deploy 338977-55-2 as a structurally distinct ligand within a 1,2-dihydro-2-oxo-pyridine-3-carboxamide focused library to probe the impact of 5-chloro substitution on CB1R and CB2R binding affinity and functional activity. The published B-series compounds (B1–B6) lack 5-substitution, making 338977-55-2 a unique tool for mapping this unexplored vector of the pharmacophore . Radioligand displacement assays using [³H]CP55940 at recombinant human CB1 and CB2 receptors, combined with [³⁵S]GTPγS functional assays, would generate the first quantitative affinity and efficacy data for this substitution pattern and enable direct comparison with published B-series Ki values (CB1R Ki = 23.1–304 nM; CB2R Ki = 3.1–6.9 nM) .

Fragment-Based or Low-Molecular-Weight Lead Discovery Starting Point

With a molecular weight of 330.69 Da, a single hydrogen-bond donor, and five hydrogen-bond acceptors, 338977-55-2 resides within fragment-like chemical space more readily than its higher-MW N-aryl amide (474.79 Da) and polyhalogenated benzyl (≥441 Da) analogs . Its predicted physicochemical profile (MW < 350, HBD = 1, HBA = 5) aligns with fragment-based screening library design criteria, offering greater potential for efficient ligand optimization with controlled increases in molecular complexity . The compound can serve as a core scaffold for parallel chemistry exploration at the 5-position (Cl → diverse substituents via cross-coupling) and the primary amide (acylation, sulfonylation), enabling systematic SAR expansion.

Endocannabinoid System Multi-Target Profiling: FAAH and ABHD12 Inhibition Screening

Given the demonstrated FAAH inhibitory activity (IC₅₀ = 70 nM) and ABHD12 inhibition (IC₅₀ = 2.5 μM) of close structural analogs within the 1,2-dihydro-2-oxo-pyridine-3-carboxamide class, 338977-55-2 represents a candidate for multi-target ECS profiling . The 5-chloro substituent may modulate the FAAH inhibitory potency relative to the published 5-unsubstituted compounds. Screening in FAAH and ABHD12 enzymatic assays, alongside CB1/CB2 binding, would reveal whether the 5-chloro derivative retains the polypharmacological character of the chemotype or exhibits enhanced target selectivity — information critical for deciding between polypharmacology-driven and target-selective lead optimization strategies .

In Vitro ADME Comparator Studies: Impact of N1-Benzyl Substitution on Metabolic Stability

Use 338977-55-2 in head-to-head microsomal or hepatocyte stability assays against its para-CF₃ regioisomer (CAS 242797-20-2) and polyhalogenated benzyl analogs (CAS 338977-64-3 and 339024-02-1) to experimentally determine the impact of benzyl ring substitution on oxidative metabolism. The meta-CF₃ benzyl group of 338977-55-2 may exhibit differential CYP450-mediated oxidation rates compared to the para-CF₃ isomer, and the absence of additional ring halogens may reduce the propensity for glutathione conjugation relative to the chlorinated analogs . These data would provide the first experimental ADME ranking of this analog series and inform the selection of the most metabolically stable scaffold for lead optimization .

Quote Request

Request a Quote for 5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.